molecular formula C27H23NO5S B5306149 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE

Cat. No.: B5306149
M. Wt: 473.5 g/mol
InChI Key: MYCVHQVOZTVKCF-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound characterized by its unique structure, which includes biphenyl, oxoethyl, dioxoisoindol, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phthalic anhydride with thiocarbohydrazide in methanol, followed by boiling in water or ethanol to yield N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide . This intermediate can then be further reacted with various reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tBuOOH, Pd(II) catalysts

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE stands out due to its combination of biphenyl, oxoethyl, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5S/c1-34-16-15-23(28-25(30)21-9-5-6-10-22(21)26(28)31)27(32)33-17-24(29)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVHQVOZTVKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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